molecular formula C17H16O3 B14255655 Methyl 2-(2-oxo-3-phenylpropyl)benzoate CAS No. 221056-41-3

Methyl 2-(2-oxo-3-phenylpropyl)benzoate

Cat. No.: B14255655
CAS No.: 221056-41-3
M. Wt: 268.31 g/mol
InChI Key: QYXNVKPSCXEMPQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-3-phenylpropyl)benzoate is an organic compound with the molecular formula C17H16O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylpropyl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxo-3-phenylpropyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate. This intermediate can then undergo further reactions to introduce the phenylpropyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-3-phenylpropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-oxo-3-phenylpropyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-3-phenylpropyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropyl benzoate: Similar in structure but lacks the oxo group.

    Methyl benzoate: A simpler ester without the phenylpropyl group.

Uniqueness

Methyl 2-(2-oxo-3-phenylpropyl)benzoate is unique due to the presence of both the oxo and phenylpropyl groups, which confer distinct chemical reactivity and potential biological activities compared to its simpler analogs.

This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

221056-41-3

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 2-(2-oxo-3-phenylpropyl)benzoate

InChI

InChI=1S/C17H16O3/c1-20-17(19)16-10-6-5-9-14(16)12-15(18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

QYXNVKPSCXEMPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC(=O)CC2=CC=CC=C2

Origin of Product

United States

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